

Physical and chemical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Cat. No.:	B021147

[Get Quote](#)

An In-Depth Technical Guide to Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**. This compound is a key intermediate in the development of neurokinin receptor antagonists, a class of drugs with significant therapeutic potential.

Core Physical and Chemical Properties

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a white solid at room temperature.^[1] It is recognized for its unique structure, which includes a benzyl group attached to a carbamate moiety, enhancing its reactivity and solubility in various solvents.^[1] Its specific stereochemistry is crucial for targeted interactions within biological systems.^[1]

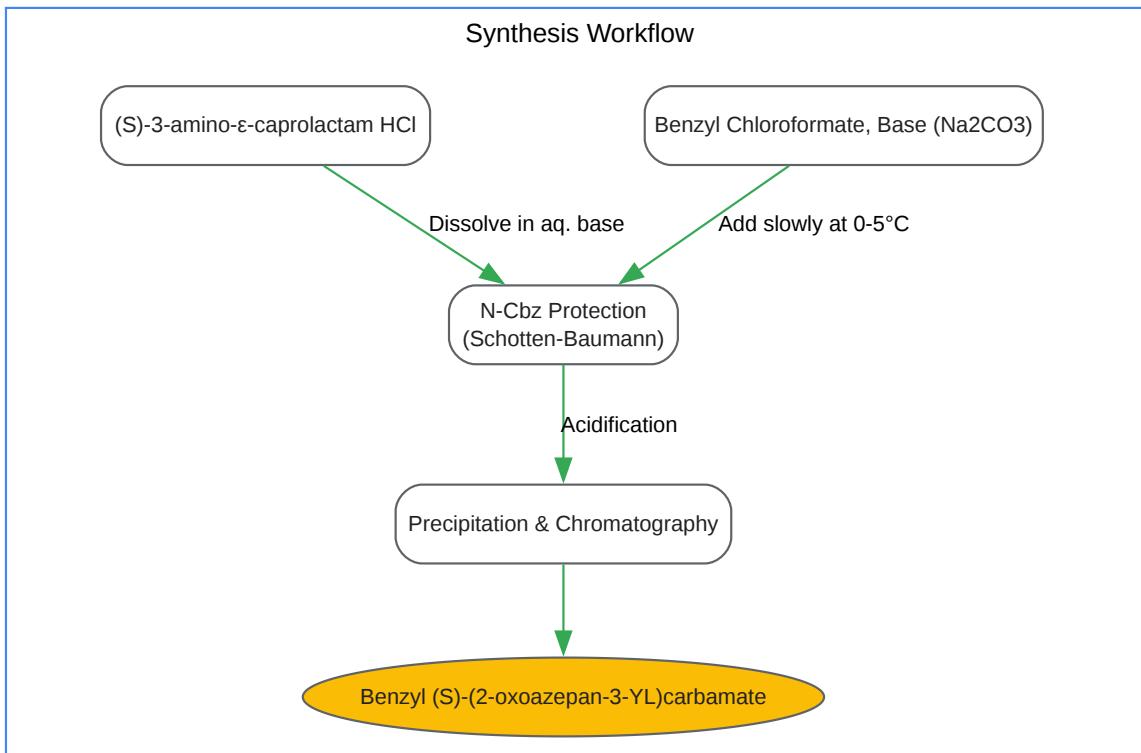
Table 1: Physical and Chemical Properties of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[1][2]
Molecular Weight	262.31 g/mol	[1][2]
Appearance	White solid	[1]
CAS Number	103478-12-2	[1][2]
Melting Point	116 °C (solvent: cyclohexane)	[2]
Boiling Point (Predicted)	510.1 ± 49.0 °C	[2]
Density (Predicted)	1.19 ± 0.1 g/cm ³	[2]
pKa (Predicted)	10.84 ± 0.20	[2]
Storage Conditions	0-8°C	[1]

Experimental Protocols

Synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

The synthesis of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is achieved through the N-protection of the corresponding amine, (S)-3-amino-ε-caprolactam, with a benzyloxycarbonyl (Cbz) group. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in the presence of a base.[3]


Materials:

- (S)-3-Amino-hexahydro-2-azepinone hydrochloride (L-(-)-α-Amino-ε-caprolactam hydrochloride)[4]
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[3]
- Benzyl chloroformate (Cbz-Cl)[3]
- Water
- Ethyl Acetate or Diethyl Ether (for extraction)

- Hydrochloric Acid (HCl) (for acidification)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolution of Starting Material: Dissolve (S)-3-Amino-hexahydro-2-azepinone hydrochloride in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[3]
- Reaction Setup: Cool the solution to 0-5 °C in an ice bath.
- Addition of Protecting Group: Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.[3]
- Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
- Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[3]
- Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected product, **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**, will precipitate out of the solution.[3]
- Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization or silica gel column chromatography.

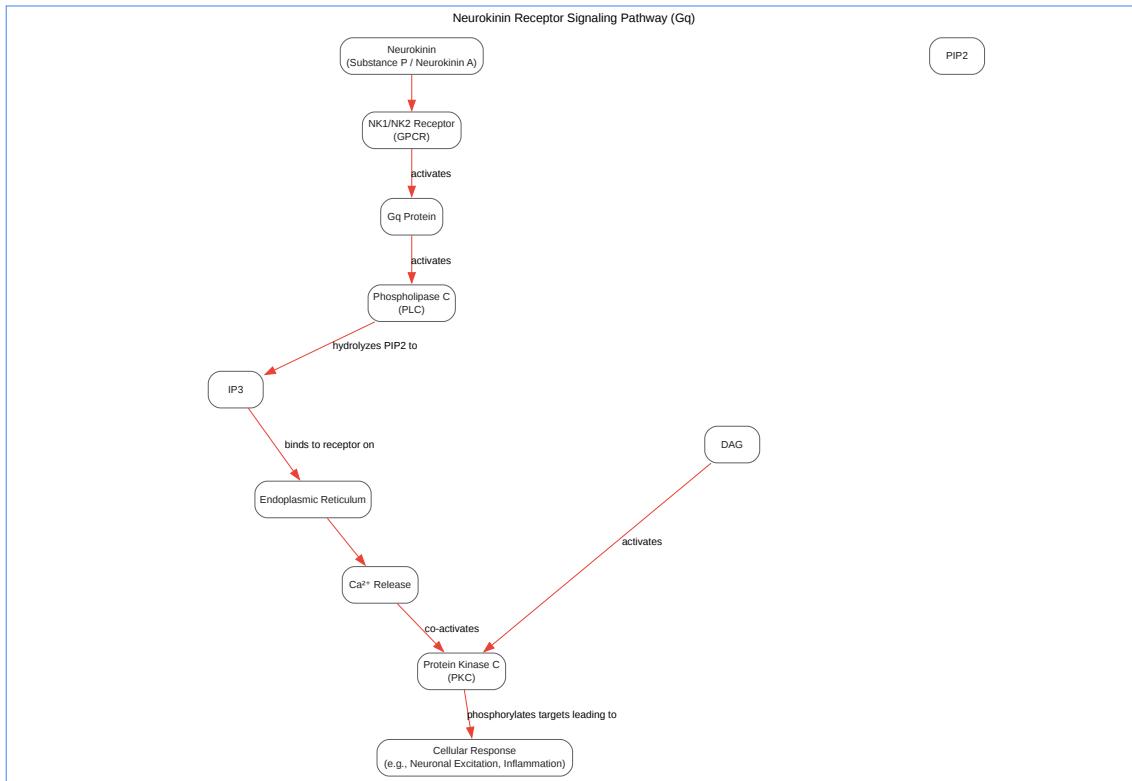
[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine proton at the stereocenter of the azepanone ring, and the various methylene groups of the caprolactam ring.
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretching of the carbamate and the amide, the C=O stretching of the carbamate and the lactam, and the aromatic C-H and C=C stretching of the benzyl group.

- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern could provide further structural information.


Note: Specific, experimentally obtained spectral data for **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** are not readily available in public databases as of the last update. The characterization would follow standard organic chemistry laboratory procedures.

Biological Significance and Signaling Pathways

Benzyl (S)-(2-oxoazepan-3-YL)carbamate serves as a crucial intermediate in the synthesis of potent and selective neurokinin (NK) receptor antagonists, particularly targeting the NK1 and NK2 receptors. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain, inflammation, and mood regulation.

The primary signaling pathway for both NK1 and NK2 receptors involves the Gq alpha subunit of the heterotrimeric G protein.^{[5][6]} Upon binding of their endogenous ligands (Substance P for NK1 and Neurokinin A for NK2), the receptors undergo a conformational change, leading to the activation of the Gq protein.^{[7][8]} The activated G α q subunit then stimulates phospholipase C (PLC).^[6]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^{[6][9]} IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).^{[9][10]} The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.^{[11][12]}

[Click to download full resolution via product page](#)

The Gq-protein coupled signaling pathway for NK1 and NK2 receptors.

Applications in Drug Development

The role of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** as a building block for neurokinin receptor antagonists places it in a significant position for the development of therapeutics for a range of conditions.^[1] These include:

- **Neurological Disorders:** The modulation of neurokinin pathways is a promising strategy for treating depression, anxiety, and other mood disorders.^[9]
- **Pain Management:** NK1 receptor antagonists have shown efficacy in the management of certain types of pain.

- Anti-inflammatory Agents: By blocking the pro-inflammatory effects of substance P, antagonists derived from this intermediate could be used to treat inflammatory conditions.
- Antiemetics: NK1 receptor antagonists are currently used to prevent chemotherapy-induced nausea and vomiting.

The stability and favorable reactivity of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** make it an attractive starting point for the synthesis of complex molecules with therapeutic potential.[1]

Conclusion

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a well-defined chemical entity with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and its role as a precursor to a class of compounds that modulate a key signaling pathway in the nervous system underscore its importance. Further research into derivatives of this compound could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 103478-12-2 CAS MSDS (BENZYL (S)-(2-OXOAZEPAN-3-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. L -(-)-a-Amino-e-caprolactam = 97.0 AT 26081-07-2 [sigmaaldrich.com]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benehealth.com [benehealth.com]
- 9. fiveable.me [fiveable.me]

- 10. Video: IP3/DAG Signaling Pathway [jove.com]
- 11. youtube.com [youtube.com]
- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- To cite this document: BenchChem. [Physical and chemical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021147#physical-and-chemical-properties-of-benzyl-s-2-oxoazepan-3-yl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com